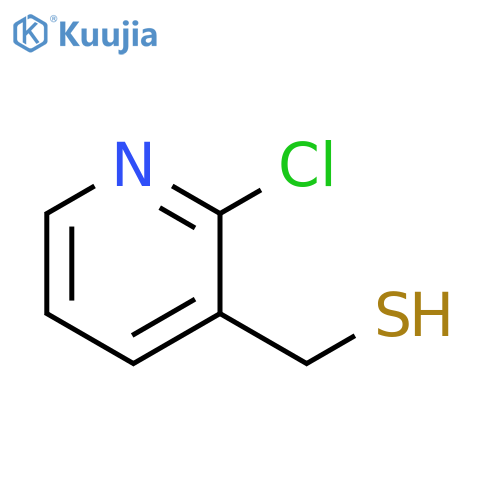Cas no 1646529-97-6 ((2-chloropyridin-3-yl)methanethiol)

1646529-97-6 structure
商品名:(2-chloropyridin-3-yl)methanethiol
(2-chloropyridin-3-yl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (2-chloropyridin-3-yl)methanethiol
- (2-Chloro-pyridin-3-yl)-methanethiol
- 3-Pyridinemethanethiol, 2-chloro-
-
- インチ: 1S/C6H6ClNS/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
- InChIKey: JFSWFZZRILBUNB-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=CC=C1CS
じっけんとくせい
- 密度みつど: 1.277±0.06 g/cm3(Predicted)
- ふってん: 269.9±25.0 °C(Predicted)
- 酸性度係数(pKa): 7.90±0.10(Predicted)
(2-chloropyridin-3-yl)methanethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984099-5.0g |
(2-chloropyridin-3-yl)methanethiol |
1646529-97-6 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1984099-10g |
(2-chloropyridin-3-yl)methanethiol |
1646529-97-6 | 10g |
$3315.0 | 2023-09-16 | ||
| Enamine | EN300-1984099-1g |
(2-chloropyridin-3-yl)methanethiol |
1646529-97-6 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1984099-0.5g |
(2-chloropyridin-3-yl)methanethiol |
1646529-97-6 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1984099-0.25g |
(2-chloropyridin-3-yl)methanethiol |
1646529-97-6 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1984099-5g |
(2-chloropyridin-3-yl)methanethiol |
1646529-97-6 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1984099-1.0g |
(2-chloropyridin-3-yl)methanethiol |
1646529-97-6 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1984099-10.0g |
(2-chloropyridin-3-yl)methanethiol |
1646529-97-6 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1984099-0.05g |
(2-chloropyridin-3-yl)methanethiol |
1646529-97-6 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1984099-0.1g |
(2-chloropyridin-3-yl)methanethiol |
1646529-97-6 | 0.1g |
$678.0 | 2023-09-16 |
(2-chloropyridin-3-yl)methanethiol 関連文献
-
Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
1646529-97-6 ((2-chloropyridin-3-yl)methanethiol) 関連製品
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
